![molecular formula C8H21NO6P2 B13804517 Phosphonic acid, [(hexylimino)bis(methylene)]bis- CAS No. 5995-29-9](/img/structure/B13804517.png)
Phosphonic acid, [(hexylimino)bis(methylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Hexylimino)bis(methylene)]bisphosphonic acid is a chemical compound with the molecular formula C8H21NO6P2. It is characterized by the presence of a hexyl group attached to an imino group, which is further connected to two methylene groups and two phosphonic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(hexylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{[(Hexylimino)bis(methylene)]bisphosphonic acid} ]
The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C. The pH of the reaction mixture is carefully monitored and maintained at around 4-5 to facilitate the formation of the product .
Industrial Production Methods
In industrial settings, the production of [(hexylimino)bis(methylene)]bisphosphonic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production process also includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(Hexylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonic acid compounds.
Substitution: The compound can undergo substitution reactions where the hexyl group or the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonic acids, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Hexylimino)bis(methylene)]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in inhibiting enzymes involved in bone resorption, making it a candidate for osteoporosis treatment.
Medicine: Research is ongoing to explore its use as a therapeutic agent for bone-related diseases and as a diagnostic tool in imaging techniques.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of [(hexylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps in maintaining bone density .
Comparison with Similar Compounds
[(Hexylimino)bis(methylene)]bisphosphonic acid can be compared with other similar compounds such as:
[(Aminomethyl)bis(methylene)]bisphosphonic acid: Similar structure but with an amino group instead of a hexyl group.
[(Hydroxyethyl)bis(methylene)]bisphosphonic acid: Contains a hydroxyethyl group instead of a hexyl group.
[(Phenylimino)bis(methylene)]bisphosphonic acid: Features a phenyl group in place of the hexyl group.
The uniqueness of [(hexylimino)bis(methylene)]bisphosphonic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
5995-29-9 |
|---|---|
Molecular Formula |
C8H21NO6P2 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
[hexyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15) |
InChI Key |
ZXSMUDIPLKKQMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


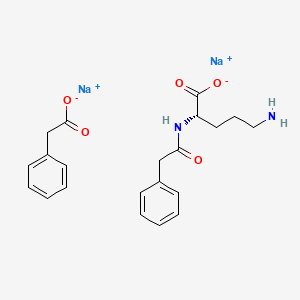
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)
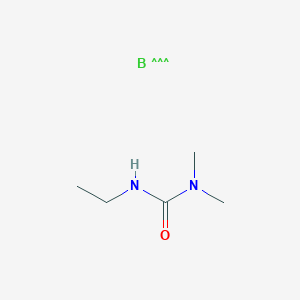
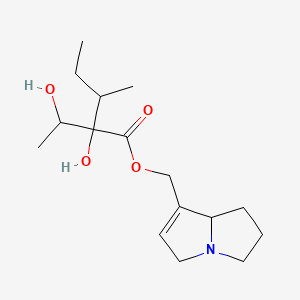
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
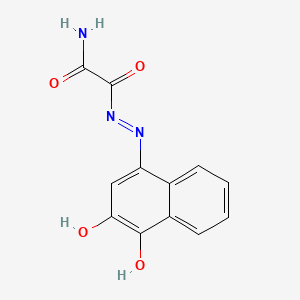
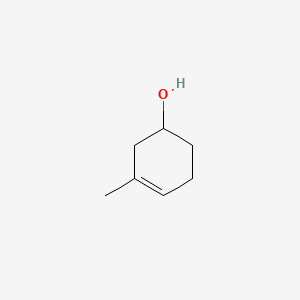
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
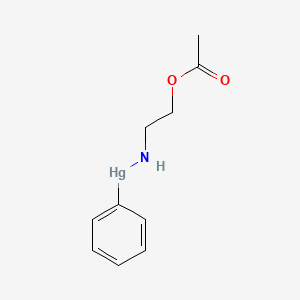

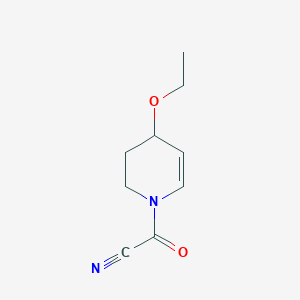
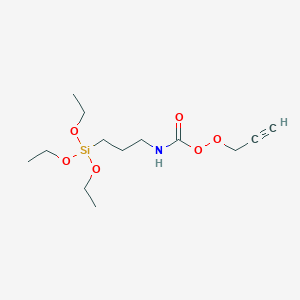
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
